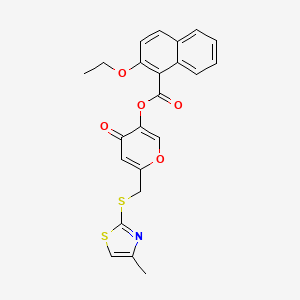
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate is a useful research compound. Its molecular formula is C23H19NO5S2 and its molecular weight is 453.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacological potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C23H23N2O5S and a molecular weight of approximately 435.51 g/mol. Its structure features a thiazole ring, a pyran moiety, and an ethoxy-naphthoate component, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N2O5S |
| Molecular Weight | 435.51 g/mol |
| Purity | ≥ 95% |
| Solubility | Slightly soluble in water; soluble in alcohol and ether |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : It has been shown to inhibit matrix metalloproteinases (MMPs) and kinases, which are crucial in cancer progression and inflammation.
- Modulation of Apoptosis : The compound affects anti-apoptotic BCL2 family proteins, promoting apoptosis in cancer cells.
- Neurotransmitter Synthesis : It can inhibit neurotransmitter synthesis such as acetylcholine, impacting neuronal signaling pathways.
Biological Activity
Research indicates that this compound exhibits significant pharmacological properties:
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For example, it has been shown to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways.
Anti-inflammatory Effects
The compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Analgesic Properties
In vitro studies suggest that this compound possesses analgesic activity, making it a candidate for pain management therapies.
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on breast cancer cell lines, reporting a dose-dependent increase in apoptosis markers.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain response, indicating its therapeutic potential in inflammatory conditions.
- Neuropharmacological Assessment : Research into its effects on neurotransmitter levels revealed significant inhibition of acetylcholine synthesis, suggesting potential applications in neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is slightly soluble in water but has good solubility in organic solvents. This property is crucial for its bioavailability and therapeutic efficacy.
Eigenschaften
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxynaphthalene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S2/c1-3-27-19-9-8-15-6-4-5-7-17(15)21(19)22(26)29-20-11-28-16(10-18(20)25)13-31-23-24-14(2)12-30-23/h4-12H,3,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORKIRYXPOBNLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC3=COC(=CC3=O)CSC4=NC(=CS4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













